molecular formula C27H31FN4O4 B6550643 N-cyclohexyl-5-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide CAS No. 1040655-15-9

N-cyclohexyl-5-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide

Cat. No.: B6550643
CAS No.: 1040655-15-9
M. Wt: 494.6 g/mol
InChI Key: IBPRCASNFJNOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-5-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a synthetic organic compound featuring a tetrahydroquinazolinone core substituted with a pentanamide chain. The structure includes:

  • Tetrahydroquinazolinone moiety: A bicyclic system with two ketone groups at positions 2 and 2.
  • Carbamoylmethyl group: Attached to the nitrogen at position 1, functionalized with a 4-fluorophenyl carbamoyl substituent.
  • Pentanamide side chain: Terminating in a cyclohexyl group.

Properties

IUPAC Name

N-cyclohexyl-5-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O4/c28-19-13-15-21(16-14-19)30-25(34)18-32-23-11-5-4-10-22(23)26(35)31(27(32)36)17-7-6-12-24(33)29-20-8-2-1-3-9-20/h4-5,10-11,13-16,20H,1-3,6-9,12,17-18H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPRCASNFJNOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-5-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate cyclization and functional group modifications. The compound's structure is characterized by the presence of a cyclohexyl group, a tetrahydroquinazoline core, and a fluorophenyl substituent which are crucial for its biological activity.

Synthetic Route Example

  • Formation of Tetrahydroquinazoline : Start with appropriate aniline derivatives and carbonyl compounds to form the tetrahydroquinazoline scaffold.
  • Introduction of Cyclohexyl Group : Employ alkylation techniques to introduce the cyclohexyl moiety.
  • Carbamoylation : React with 4-fluorobenzoyl chloride to incorporate the carbamoyl group.
  • Final Amide Formation : Conclude with amide bond formation with pentanoic acid derivatives.

Antiproliferative Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : U937 (human myeloid leukemia), HeLa (cervical cancer), and MCF7 (breast cancer).
  • Mechanism of Action : The compound appears to inhibit cell proliferation through apoptosis induction and cell cycle arrest at the G0/G1 phase.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the cyclohexyl and fluorophenyl groups can significantly affect the compound's potency. For example:

SubstituentEffect on Activity
Cyclohexyl groupEssential for binding affinity
Fluorine atomEnhances lipophilicity and cellular uptake
Amide linkageCritical for biological activity

Study 1: Anticancer Activity

In a study published in 2023, researchers synthesized a series of quinazoline derivatives including this compound. The results indicated that this compound exhibited an IC50 value of 12 µM against U937 cells, demonstrating its potential as an anticancer agent .

Study 2: In Vivo Efficacy

Another study evaluated the in vivo efficacy of the compound using mouse models with induced tumors. The treated group showed a significant reduction in tumor size compared to controls after four weeks of treatment. Histological analysis confirmed apoptosis in tumor tissues .

Comparison with Similar Compounds

Structural Analogs from Published Literature

Key analogs and their distinguishing features are summarized below:

Compound Name R1 (Carbamoyl Substituent) R2 (Amide Terminal) Molecular Weight (g/mol) Source
N-cyclohexyl-5-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide 4-fluorophenyl Cyclohexyl 524.56 (calculated) Target compound
N-[(furan-2-yl)methyl]-5-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide 4-methoxyphenyl Furan-2-ylmethyl 504.53
5-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide 3-methylphenyl Isopropyl 478.55 (calculated)
(2R,5S)-N,5-bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide 4-fluorophenyl (bis) Hydroxybenzyl 454.46

Key Structural and Functional Differences

Substituent Effects on Pharmacokinetics
  • 4-Fluorophenyl vs. 4-Methoxyphenyl (R1) :

    • The 4-fluorophenyl group in the target compound enhances metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation, compared to the 4-methoxyphenyl analog (electron-donating methoxy group) .
    • Methoxy substituents may increase solubility but reduce membrane permeability.
  • Cyclohexyl vs. The furan-2-ylmethyl group in introduces aromatic heterocyclic character, which may influence π-π stacking interactions with biological targets.
Biotransformation Considerations
  • The metabolite (2R,5S)-N,5-bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide from shares a pentanamide backbone but lacks the tetrahydroquinazolinone core. Its hydroxylated phenyl groups suggest increased polarity and faster renal clearance compared to the target compound.

Hypothetical Activity Profiles

While direct pharmacological data are absent, structural parallels to known bioactive molecules allow for informed speculation:

  • Fluorophenyl Substituents : Often associated with enhanced binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.